N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a methoxyphenyl group, and a tetraazolylmethyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves nitration to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetraazolylmethyl group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: Similar structure with a benzimidazole group.
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: Similar structure with a different functional group arrangement.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both sulfonyl and tetraazolylmethyl groups allows for diverse interactions with biological molecules and chemical reagents.
Properties
Molecular Formula |
C19H27N5O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H27N5O4S/c1-28-16-5-7-17(8-6-16)29(26,27)12-11-20-18(25)13-19(9-3-2-4-10-19)14-24-15-21-22-23-24/h5-8,15H,2-4,9-14H2,1H3,(H,20,25) |
InChI Key |
ZABZGSYTGVIXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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